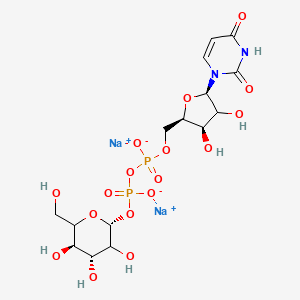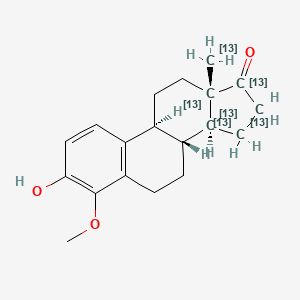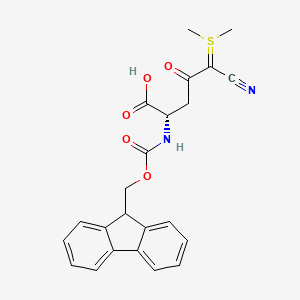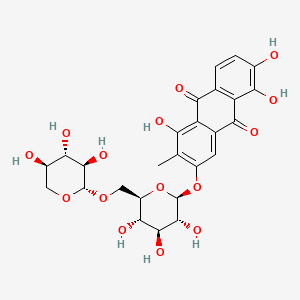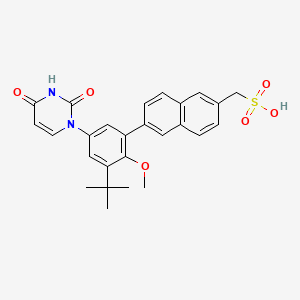
Cyp2C19-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyp2C19-IN-1 is a chemical compound known for its role as an inhibitor of the cytochrome P450 2C19 enzyme. This enzyme is part of the cytochrome P450 family, which is involved in the metabolism of various drugs and endogenous compounds. Inhibitors like this compound are crucial in pharmacogenetics and personalized medicine, as they can modulate the activity of the enzyme and influence drug metabolism and efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyp2C19-IN-1 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: Cyp2C19-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to specific sites on the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
科学的研究の応用
Cyp2C19-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the cytochrome P450 2C19 enzyme and its role in drug metabolism.
Biology: Helps in understanding the genetic variations in the CYP2C19 gene and their impact on enzyme activity.
Medicine: Plays a role in personalized medicine by influencing the metabolism of drugs such as clopidogrel, omeprazole, and diazepam.
Industry: Used in the development of new drugs and in the optimization of existing drug therapies.
作用機序
Cyp2C19-IN-1 exerts its effects by binding to the active site of the cytochrome P450 2C19 enzyme, thereby inhibiting its activity. This inhibition can alter the metabolism of drugs that are substrates of the enzyme, leading to changes in their pharmacokinetics and pharmacodynamics. The molecular targets and pathways involved include the enzyme’s heme group and the electron transfer chain required for its catalytic activity .
類似化合物との比較
Cyp2C9-IN-1: Another inhibitor of the cytochrome P450 family, specifically targeting the CYP2C9 enzyme.
Cyp2D6-IN-1: Inhibits the CYP2D6 enzyme, which is involved in the metabolism of different drugs compared to CYP2C19.
Uniqueness: Cyp2C19-IN-1 is unique in its specificity for the CYP2C19 enzyme, making it a valuable tool in studying the enzyme’s role in drug metabolism and in developing personalized medicine approaches. Its ability to modulate the activity of CYP2C19 without affecting other cytochrome P450 enzymes highlights its importance in pharmacogenetic research .
特性
分子式 |
C26H26N2O6S |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C26H26N2O6S/c1-26(2,3)22-14-20(28-10-9-23(29)27-25(28)30)13-21(24(22)34-4)19-8-7-17-11-16(15-35(31,32)33)5-6-18(17)12-19/h5-14H,15H2,1-4H3,(H,27,29,30)(H,31,32,33) |
InChIキー |
CJIIKXVGUILPKR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)CS(=O)(=O)O)N4C=CC(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


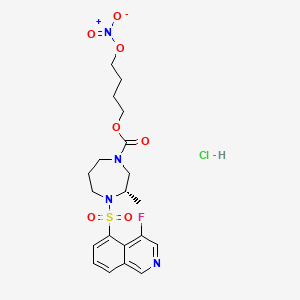

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)

![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)


